Azido-PEG14-t-butyl Ester: A Comprehensive Technical Guide for Drug Development Professionals
Azido-PEG14-t-butyl Ester: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG14-t-butyl ester is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use. The unique architecture of this molecule, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the synthesis of complex bioconjugates.
The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This allows for the precise and stable ligation of the linker to molecules containing a terminal alkyne, even in complex biological environments. The PEG14 spacer, consisting of 14 ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design. Finally, the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive handle for further conjugation.
Chemical Properties and Data
Azido-PEG14-t-butyl ester is one of a series of Azido-PEG-t-butyl ester linkers with varying PEG chain lengths. The choice of linker length is a critical parameter in the design of PROTACs and ADCs, as it influences the formation and stability of the ternary complex in PROTACs and the overall physicochemical properties of ADCs. A summary of the quantitative data for Azido-PEG14-t-butyl ester and related compounds is presented in the table below for easy comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| Azido-PEG1-t-butyl ester | C9H17N3O3 | 215.3 | >98 |
| Azido-PEG3-acid tert-butyl ester | C13H25N3O5 | 303.35 | >95 |
| Azido-PEG4-t-butyl acetate | C14H27N3O6 | 349.38 | >95 |
| Azido-PEG5-acid tert-butyl ester | C17H33N3O7 | 391.46 | >95 |
| Azido-PEG9-t-butyl ester | C25H49N3O11 | 567.66 | >95 |
| Azido-PEG14-t-butyl ester | C35H69N3O16 | 787.93 | >95 |
Applications in Drug Development
The primary applications of Azido-PEG14-t-butyl ester are in the construction of PROTACs and ADCs, two revolutionary classes of targeted therapies.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by modulating the formation of a stable ternary complex between the POI and the E3 ligase. Azido-PEG14-t-butyl ester serves as a versatile building block for PROTAC synthesis, where the azide can be "clicked" onto an alkyne-modified ligand for either the POI or the E3 ligase. The t-butyl ester can then be deprotected to allow for the attachment of the other ligand.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. The mAb directs the ADC to tumor cells expressing a specific antigen, whereupon the ADC is internalized, and the payload is released, leading to cancer cell death. The linker is a critical component of an ADC, influencing its stability in circulation and the efficiency of payload release. Azido-PEG14-t-butyl ester can be used to conjugate the cytotoxic payload to the antibody. The azide group allows for a specific and stable attachment to an alkyne-modified antibody or payload.
Experimental Protocols
The following are detailed methodologies for the key reactions involving Azido-PEG14-t-butyl ester.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule (such as Azido-PEG14-t-butyl ester) to an alkyne-containing molecule.
Materials:
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Azido-PEG14-t-butyl ester
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Alkyne-functionalized molecule (e.g., a protein ligand or a cytotoxic payload)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
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Solvent (e.g., DMSO, t-BuOH/water mixture)
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
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Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
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Prepare a stock solution of Azido-PEG14-t-butyl ester in the same solvent.
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Prepare a stock solution of CuSO4 in water.
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Prepare a fresh stock solution of sodium ascorbate in water.
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Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.
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In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of Azido-PEG14-t-butyl ester in the reaction buffer.
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Add the copper ligand to the reaction mixture.
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Add CuSO4 to the reaction mixture.
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Initiate the reaction by adding the sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
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Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry variant is ideal for reactions involving sensitive biological molecules.
Materials:
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Azido-PEG14-t-butyl ester
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Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
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Solvent (e.g., DMSO, PBS)
Procedure:
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Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.
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Prepare a stock solution of Azido-PEG14-t-butyl ester in the same solvent.
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In a reaction vessel, combine the cyclooctyne-functionalized molecule and a molar excess (typically 1.5-3 equivalents) of Azido-PEG14-t-butyl ester.
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Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.
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Purify the conjugate using an appropriate chromatographic technique.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.
Materials:
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Azido-PEG14-t-butyl ester conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Scavenger (optional, e.g., triisopropylsilane)
Procedure:
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Dissolve the t-butyl ester-protected compound in DCM.
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Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid-mediated side reactions, a scavenger can be added.
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Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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Co-evaporate the residue with a suitable solvent (e.g., DCM or toluene) to remove residual TFA.
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The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by precipitation or chromatography.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugate (ADC) Workflow
Caption: Workflow for ADC synthesis and its mechanism of action.
Click Chemistry Experimental Workflow
Caption: Experimental workflow for CuAAC (Click Chemistry).
